

Physical and chemical properties of Thiopental sodium

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An In-depth Technical Guide to the Physical and Chemical Properties of Thiopental Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiopental sodium is an ultra-short-acting barbiturate that has long been a staple in clinical anesthesia for the induction of general anesthesia.[1] Chemically designated as sodium 5-ethyl-5-(1-methylbutyl)-2-thiobarbiturate, it is the sulfur analog of pentobarbital.[2] Its rapid onset of action is attributed to its high lipid solubility, which allows for quick passage across the blood-brain barrier.[1] This technical guide provides a comprehensive overview of the core physical and chemical properties of **Thiopental** sodium, detailed experimental protocols for their determination, and a visualization of its primary signaling pathway. All quantitative data is summarized for clarity, and methodologies are described to support reproducibility in a research and development setting.

Chemical and Physical Properties

Thiopental sodium is a yellowish, hygroscopic powder with a characteristic garlic-like odor.[3] It is supplied as a sterile powder for reconstitution, often stabilized with anhydrous sodium carbonate to buffer the resulting solution.[2][4]

General and Structural Properties



The fundamental identifiers and structural details of **Thiopental** sodium are crucial for regulatory and chemical referencing purposes.

Property	Value	Citation
CAS Registry Number	71-73-8	[3][5]
Molecular Formula	C11H17N2NaO2S	[3][5][6]
Molecular Weight	264.32 g/mol	[3][5][7]
IUPAC Name	sodium;5-ethyl-4,6-dioxo-5- pentan-2-yl-1,3-diazinane-2- thiolate	[5]
Synonyms	Thiopentone sodium, Pentothal, Sodium thiopental	[3][5]
Percent Composition	C 49.98%, H 6.48%, N 10.60%, Na 8.70%, O 12.11%, S 12.13%	[3]

Physicochemical Data

These properties govern the drug's behavior in biological systems, including its absorption, distribution, and ability to cross cell membranes.



Property	Value	Citation
Physical Appearance	Yellowish-white, hygroscopic powder	[3]
Odor	Alliaceous, garlic-like	[3]
Melting Point (of free acid)	157-162 °C	[8]
рКа	7.4	[2][9]
Partition Coefficient (Oil/Water)	580	[2][9]
LogP (of Thiopental free acid)	2.85	[10]
pH of 1% (w/v) solution	10.2 - 11.2	[8]
pH of 2.5% (w/v) solution	~10.8	[4]

Solubility Profile

The solubility of **Thiopental** sodium is critical for its formulation as an intravenous anesthetic.

Solvent	Solubility	Citation
Water	Very soluble (>10 mg/mL)	[6][8][11]
Ethanol (95%)	Freely soluble	[8]
Alcohol	Soluble	[3]
Diethyl Ether	Practically insoluble	[3][8]
Benzene	Insoluble	[3]
Petroleum Ether	Insoluble	[3]

Mechanism of Action: GABA-A Receptor Modulation

Thiopental sodium exerts its anesthetic effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[1][5] The GABA-A receptor is a ligand-gated ion channel that, upon activation by GABA, conducts chloride ions (Cl⁻) across



the neuronal membrane.[5] **Thiopental** binds to a distinct site on the receptor, increasing the duration of chloride channel opening induced by GABA.[1][12] This enhanced influx of chloride ions leads to hyperpolarization of the postsynaptic neuron, making it less excitable and resulting in central nervous system depression.[1]



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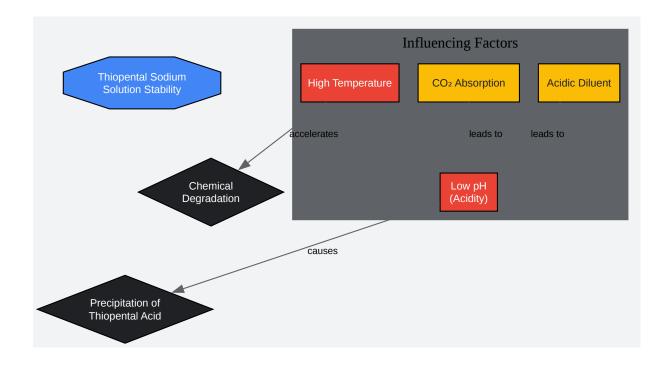
Caption: **Thiopental** sodium's signaling pathway via the GABA-A receptor.

Stability and Degradation

The stability of reconstituted **Thiopental** sodium solutions is a critical factor for clinical use and pharmaceutical handling.[9] Solutions are alkaline and their stability is influenced by several factors.[3][4][9]

- pH: A decrease in pH, caused by factors such as acidic diluents or the absorption of atmospheric carbon dioxide, can lead to the precipitation of the less soluble thiopental acid.
 [9]
- Diluent: The most stable solutions are typically prepared with Sterile Water for Injection or 0.9% Sodium Chloride Injection.[9]
- Temperature: Refrigerated solutions (e.g., 3°C) exhibit greater stability over extended periods compared to those stored at room temperature (e.g., 22°C).[13][14] Studies have demonstrated that solutions can remain stable and sterile for up to 6 days at room temperature and well beyond 7 days when refrigerated.[13]
- Storage: Solutions should be stored in tightly stoppered containers to minimize exposure to air.[9] Aqueous solutions will decompose upon standing and will precipitate if boiled.[3]





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Caption: Factors influencing the stability of aqueous **Thiopental** sodium solutions.

Experimental Protocols

The following sections detail standardized methodologies for determining key physicochemical properties of **Thiopental** sodium.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.[15]

Methodology:

Preparation: An excess amount of **Thiopental** sodium powder is added to a series of vials
containing aqueous buffers of different, precisely known pH values (e.g., covering the



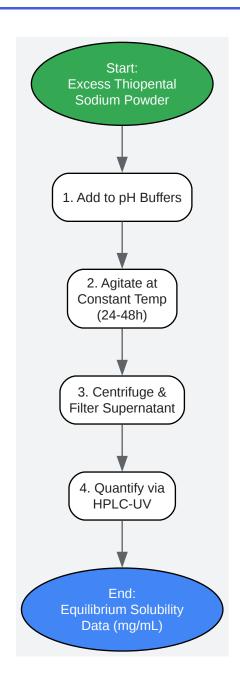




physiological range).[16]

- Equilibration: The vials are sealed and agitated in a constant temperature water bath or shaker (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the undissolved solid and the solution.[16][17]
- Phase Separation: After equilibration, the suspensions are allowed to stand, and the supernatant is carefully separated from the excess solid. This is typically achieved by centrifugation followed by filtration through a low-adsorption filter (e.g., 0.45 µm PVDF).[18]
- Quantification: The concentration of dissolved Thiopental sodium in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[18][19]
- Analysis: The solubility is reported as the concentration of the saturated solution at each specific pH and temperature.





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Caption: Experimental workflow for solubility determination via the shake-flask method.

Protocol 2: pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the dissociation constant of an ionizable drug.[20][21]

Methodology:



- Sample Preparation: A known quantity of **Thiopental** sodium is dissolved in a suitable solvent, often a water-methanol co-solvent to ensure complete dissolution, to create a solution of known concentration (e.g., 1 mM).[20][21] The ionic strength of the solution is kept constant using an inert salt like 0.15 M KCl.[20]
- System Calibration: The pH meter and electrode are calibrated using standard buffers (e.g., pH 4, 7, and 10).[20] The solution is purged with nitrogen to remove dissolved CO₂.[20]
- Titration: The sample solution is placed in a thermostatted vessel with continuous stirring. A standardized titrant (0.1 M HCl for the basic salt) is added in small, precise increments.[20]
- Data Collection: The pH of the solution is recorded after each addition of titrant, once the reading has stabilized.
- Analysis: The pKa is determined from the resulting titration curve (pH vs. volume of titrant).
 The inflection point of the curve corresponds to the equivalence point, and the pKa can be calculated from the pH at the half-equivalence point.[22] The experiment is typically performed in triplicate to ensure reproducibility.[20]

Protocol 3: Stability-Indicating Analysis (HPLC Method)

This protocol is used to assess the chemical stability of **Thiopental** sodium in solution by quantifying the parent drug and detecting any degradation products over time.[13][19][23]

Methodology:

- Sample Preparation and Storage: Solutions of Thiopental sodium (e.g., 2.5% w/v) are prepared using the desired diluent and stored under specific conditions (e.g., 5°C and 25°C).
 [23] Aliquots are drawn for analysis at predetermined time points (e.g., 0, 24, 48, 72 hours).
 [13]
- Chromatographic System: A reversed-phase HPLC system is used. A typical setup might include:
 - Column: C18 column.[24]



- Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium dihydrogen phosphate)
 and an organic solvent like methanol or acetonitrile.[19][24]
- Detection: UV detector set to a wavelength where Thiopental absorbs strongly (e.g., 280-290 nm).[24][25]
- Flow Rate: Typically 1.0-1.5 mL/min.[19]
- Analysis: The prepared samples are injected into the HPLC system. The peak area of Thiopental sodium is recorded.
- Quantification: The concentration of **Thiopental** sodium at each time point is calculated by
 comparing its peak area to a standard curve generated from solutions of known
 concentrations. The appearance of any new peaks in the chromatogram may indicate the
 formation of degradation products.[23] The stability is determined by the percentage of the
 initial concentration remaining over time.[23]

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